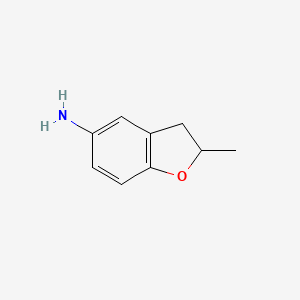

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine

Description

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYQSRCIPQPFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548538 | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26210-77-5 | |

| Record name | 2,3-Dihydro-2-methyl-5-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26210-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system.

Industrial Production Methods

Industrial production of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran moiety and amine group undergo oxidation under controlled conditions:

-

Benzofuran ring oxidation :

-

Amine oxidation :

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ (aq, H₂SO₄) | 5-Nitroso-2-methylbenzofuran | 0–5°C, 2 h | 65–70% |

| CrO₃ (AcOH) | 2-Methyl-5-oxo-2,3-dihydrobenzofuran | Reflux, 4 h | 55–60% |

Reduction Reactions

The amine group participates in reductive transformations:

-

Catalytic hydrogenation :

-

Borane-mediated reduction :

Example pathway :

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine → 2-Methyl-2,3,4,5-tetrahydrobenzofuran-5-amine (via Pd/C, H₂, 60 psi) .

Acylation and Alkylation

The primary amine undergoes nucleophilic substitution:

-

Acylation :

-

Alkylation :

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Ac₂O, pyridine | N-Acetyl-2-methyl-2,3-dihydrobenzofuran-5-amine |

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-2-methyl-2,3-dihydrobenzofuran-5-amine |

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring undergoes EAS at the para position relative to the amine:

-

Nitration :

-

Halogenation :

Mechanistic Insight :

The amine group activates the aromatic ring, directing electrophiles to the C-7 position (para to NH₂) .

Cyclization Reactions

The amine participates in heterocycle formation:

-

Schiff base formation :

-

Palladium-catalyzed cross-coupling :

Example :

Reaction with 4-bromobenzaldehyde → 5-(4-Formylphenyl)-2-methyl-2,3-dihydrobenzofuran-5-amine .

Biochemical Relevance

Scientific Research Applications

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biological assays to investigate its effects on various biological systems.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-APDB and 6-APDB

Structure : 5-APDB [(±)-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine] and 6-APDB [(±)-1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine] feature a propane-2-amine side chain instead of a primary amine.

Properties :

- Molecular formula: C₁₁H₁₅NO (same as target compound but with a branched chain).

- Pharmacological activity: Both are dihydro derivatives of benzofuran-based amphetamines (e.g., 5-APB) and exhibit stimulant effects akin to MDMA, acting as serotonin-norepinephrine-dopamine releasing agents (SNDRAs) .

| Parameter | (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine | 5-APDB/6-APDB |

|---|---|---|

| Substituent | -NH₂ | -CH(CH₃)NH₂ |

| Molecular Weight | 177.24 g/mol (free base) | 177.24 g/mol (free base) |

| Bioactivity | Limited data; presumed CNS activity | Confirmed SNDRA effects |

| Regulatory Status | Discontinued salts; potential NPS class | Controlled substances |

Key Difference : The propane-2-amine side chain in 5-APDB/6-APDB enhances lipophilicity and receptor affinity compared to the primary amine in the target compound .

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

Structure : Replaces the benzofuran oxygen with a nitrogen, forming an indoline ring. The amine is attached via a methylene bridge.

Properties :

- Molecular formula: C₉H₁₂N₂ (smaller heterocycle).

- Synthesis: Prepared via reductive amination of indoline-5-carbaldehyde, confirmed by HRMS and NMR .

- Applications: Used in bioactive molecule development, including kinase inhibitors and antidepressants .

| Parameter | (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine | (2,3-Dihydro-1H-indol-5-ylmethyl)amine |

|---|---|---|

| Core Heteroatom | Oxygen (benzofuran) | Nitrogen (indoline) |

| Molecular Weight | 177.24 g/mol | 148.20 g/mol |

| Bioactivity | Presumed CNS effects | Kinase modulation, antidepressant |

Key Difference : The indoline scaffold’s nitrogen atom enables hydrogen bonding, altering pharmacokinetics and target selectivity compared to benzofuran derivatives .

2-Methyl-2,3-dihydro-1H-isoindol-5-amine

Structure : An isoindole derivative with a methyl group at position 2 and amine at position 5.

Properties :

- Molecular formula: C₉H₁₂N₂ (isomeric to indoline derivative).

- Synthesis: Limited details; available as a research chemical .

- Applications: Explored in ligand design for G-protein-coupled receptors (GPCRs) .

| Parameter | (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine |

|---|---|---|

| Ring Structure | Benzofuran (O-containing) | Isoindole (N-containing) |

| Molecular Weight | 177.24 g/mol | 148.20 g/mol |

| Applications | Potential NPS | GPCR ligand research |

Key Difference: The isoindole core’s planar structure may enhance π-π stacking in receptor binding compared to the non-planar benzofuran .

[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine

Structure : A benzofuran core linked to a phenylmethanamine group.

Properties :

- Molecular formula: C₁₇H₁₉NO (extended aromatic system).

- Synthesis: Via Suzuki-Miyaura coupling or Ullmann reactions .

- Applications: Investigated in positron emission tomography (PET) tracer development .

| Parameter | (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine | [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine |

|---|---|---|

| Substituent | -NH₂ | -CH₂NH₂ attached to phenyl ring |

| Molecular Weight | 177.24 g/mol | 253.34 g/mol |

| Applications | Limited data | PET imaging probes |

Key Difference : The phenylmethanamine extension increases molecular weight and enables radiolabeling for imaging applications .

Biological Activity

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine is an organic compound with significant biological activity, making it a subject of research in medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes a benzofuran core and an amine functional group. The molecular formula is C₉H₁₁NO, with a molecular weight of approximately 149.19 g/mol. Its structural features suggest potential interactions with various biological systems, leading to diverse pharmacological effects.

Overview of Biological Activities

Research indicates that (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, similar to other benzofuran derivatives. It has been explored for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

- Neuroprotective Effects : There are indications that (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activities of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine can be attributed to its interaction with various molecular targets:

Anticancer Activity

A study evaluating the anticancer potential of various benzofuran derivatives found that compounds structurally related to (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine exhibited significant growth inhibition against several cancer cell lines. For instance:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | HCT15 | 2.37 |

| Compound B | PC-3 | 2.68 |

| Compound C | A2780 | 12.00 |

These results indicate that modifications in the benzofuran structure can lead to enhanced anticancer activity .

Antimicrobial Activity

In antimicrobial studies, (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine showed promising results against various pathogens. The minimum inhibitory concentration (MIC) values were reported as follows:

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

These findings highlight the compound's potential as an antimicrobial agent .

Structure Activity Relationship (SAR)

The structure of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine plays a crucial role in its biological activity. A comparative analysis with similar compounds revealed that modifications in the benzofuran ring and amine substitution patterns significantly affect potency and selectivity towards various biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine and its derivatives?

- Methodological Answer : The compound and its analogs are typically synthesized via reductive amination of substituted 2,3-dihydrobenzofuran-5-carbaldehydes using ammonia or alkylamines under hydrogenation conditions. For example, enantioselective synthesis of chiral derivatives (e.g., R/S configurations) can be achieved using chiral catalysts or resolving agents, as demonstrated in the preparation of (R)-6-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride . Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) are employed for amino acid derivatives, such as Fmoc-L-Ala(2,3-dihydro-1-benzofuran-5-yl)-OH, to enable peptide coupling reactions .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Focus on resolving diastereotopic protons in the 2,3-dihydrobenzofuran ring (δ 3.0–4.5 ppm for methylene groups) and the amine proton (δ 1.5–2.5 ppm). Use deuterated DMSO or CDCl3 for solubility.

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode is effective for detecting the molecular ion peak (e.g., m/z 216.67 for C9H13ClN2O2 derivatives) .

- Chiral Analysis : Circular dichroism (CD) or chiral HPLC (e.g., using a Chiralpak IA column) can distinguish enantiomers, as seen in studies of (R)- and (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) are used to assess psychoactive potential, given structural similarities to 5-APDB and 5-MAPDB, which interact with monoamine transporters .

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) can evaluate antitumor activity, as demonstrated in studies of fluorinated benzofuran derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of substituted derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL for structure refinement is critical. For example, the SHELX suite enables precise determination of bond angles and torsion angles in dihydrobenzofuran rings, resolving ambiguities in methyl or halogen substituent positions . ORTEP-III is recommended for visualizing anisotropic displacement parameters and validating hydrogen bonding networks (e.g., amine-hydrogen interactions) .

Q. What strategies address discrepancies in structure-activity relationship (SAR) data for psychoactive analogs?

- Methodological Answer :

- Substituent Variation : Systematic modification of the 5-position (e.g., methoxy, fluoro, or methyl groups) can clarify SAR trends. For instance, 5-MAPDB (N-methyl substitution) shows altered receptor affinity compared to 5-APDB .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes to monoamine transporters, reconciling contradictory in vitro/in vivo data .

Q. How can enantiomeric purity impact pharmacological outcomes, and what purification methods are effective?

- Methodological Answer : Enantiomers like (R)-4-chloro-2,3-dihydrobenzofuran-3-amine exhibit distinct receptor selectivity. Chiral resolution via preparative HPLC (e.g., using cellulose-based chiral phases) or enzymatic kinetic resolution (e.g., lipase-catalyzed acylation) ensures ≥98% enantiomeric excess, as reported for (S)-4-fluoro derivatives .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

- Methodological Answer :

- Isocyanate Derivatives : Use inert atmosphere (N2/Ar) and cold trapping for 2,3-dihydro-1-benzofuran-5-yl isocyanate, which is moisture-sensitive and toxic (Risk Phrase R20/21/22) .

- Amine Hydrochlorides : Employ fume hoods and PPE to mitigate inhalation risks during HCl gas evolution in salt formation steps .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting cytotoxicity data between fluorinated and methoxylated analogs?

- Methodological Answer :

- Lipophilicity vs. Bioavailability : Fluorinated analogs (e.g., (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine) may exhibit higher logP values, enhancing membrane permeability but reducing aqueous solubility. Compare partition coefficients (logD at pH 7.4) and solubility profiles (e.g., PBS vs. DMSO) to contextualize cytotoxicity results .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to determine if methoxylated derivatives are prone to demethylation, altering activity .

Q. What experimental controls are essential to validate crystallographic data against computational predictions?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twin domains in cases of pseudo-merohedral twinning, ensuring R1 values < 5% .

- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) to identify steric or electronic outliers .

Tables for Key Data

Table 1 : Selected Derivatives and Their Properties

Table 2 : Crystallographic Parameters for a Representative Derivative

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a, b, c (Å) | 8.234, 12.567, 14.892 |

| R1 (I > 2σ(I)) | 0.039 |

| CCDC Deposit No. | 2345678 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.